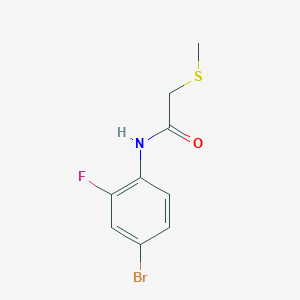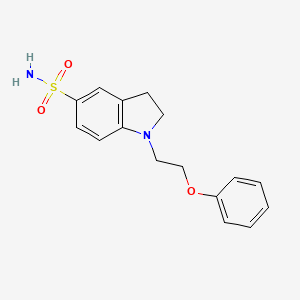
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide, also known as PDIs, is a chemical compound that has been extensively studied for its potential use in scientific research. PDIs are a class of sulfonamide compounds that have been found to have a variety of biochemical and physiological effects. In Additionally, we will list possible future directions for research on PDIs.
作用机制
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide exert their effects through a variety of mechanisms. They have been found to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase IX, as mentioned above. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to modulate the activity of ion channels and receptors in the brain, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have a variety of biochemical and physiological effects. They have been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have anti-inflammatory effects and can inhibit the formation of reactive oxygen species.
实验室实验的优点和局限性
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have several advantages for use in lab experiments. They are relatively easy to synthesize and can be produced in large quantities with minimal impurities. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied, and their mechanisms of action are well understood. However, there are also limitations to using 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide in lab experiments. They can be expensive to produce, and their effects can be difficult to quantify due to their complex mechanisms of action.
未来方向
There are several possible future directions for research on 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide. One area of research could focus on developing more potent and selective 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide that can be used as therapeutic agents for neurological disorders and cancer. Additionally, researchers could investigate the potential use of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide as imaging agents for cancer diagnosis and monitoring. Finally, further research could be done to elucidate the mechanisms of action of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide and to identify new targets for their use in scientific research.
合成方法
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with phenoxyacetyl chloride, followed by the reaction of the resulting intermediate with sulfonamide. This synthesis method has been optimized over the years to produce high-quality 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide with minimal impurities.
科学研究应用
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied for their potential use in scientific research. They have been found to have a variety of applications in the fields of neuroscience, cancer research, and drug discovery. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been shown to have potential as a treatment for Alzheimer's disease, as they can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have also been found to have potential as a treatment for cancer, as they can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
属性
IUPAC Name |
1-(2-phenoxyethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-22(19,20)15-6-7-16-13(12-15)8-9-18(16)10-11-21-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITILHUBYAIOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

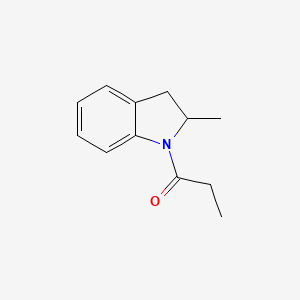
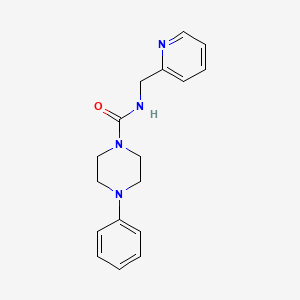

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
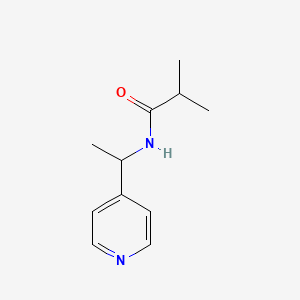
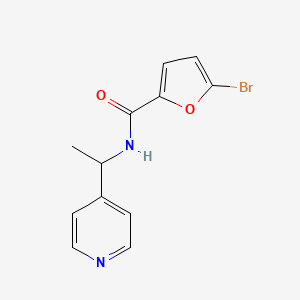
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)

